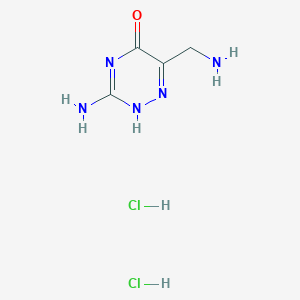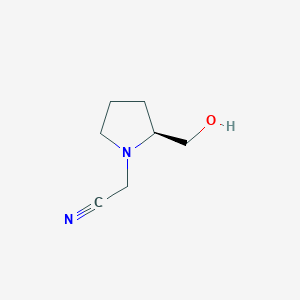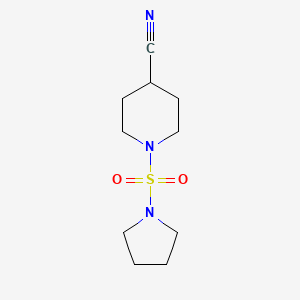![molecular formula C7H3BF7K B7892572 Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide](/img/structure/B7892572.png)
Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide is a specialized organoboron compound. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the field of organic synthesis. This compound is often used in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide can be synthesized through several methods. One common approach involves the reaction of organolithium reagents with boron trifluoride etherate, followed by treatment with potassium fluoride. This method ensures the formation of the trifluoroborate salt with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions under controlled conditions to ensure consistency and quality. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are typically employed in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various boronic acids, boranes, and substituted aromatic compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions to synthesize complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide exerts its effects involves the formation of a boron-carbon bond through transmetalation. In Suzuki–Miyaura coupling reactions, the compound reacts with a palladium catalyst to form a palladium-boron intermediate, which then undergoes reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and selective, making it a valuable tool in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-methylphenyltrifluoroborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
- Potassium pentafluorophenyltrifluoroborate
Uniqueness
Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide is unique due to its high stability and reactivity under a wide range of conditions. Its trifluoromethyl and fluoro substituents enhance its electron-withdrawing properties, making it particularly effective in cross-coupling reactions. This distinguishes it from other similar compounds, which may not offer the same level of reactivity or stability .
Properties
IUPAC Name |
potassium;trifluoro-[4-fluoro-3-(trifluoromethyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BF7.K/c9-6-2-1-4(8(13,14)15)3-5(6)7(10,11)12;/h1-3H;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLYMYDCTUJRFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)F)C(F)(F)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BF7K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![potassium;trifluoro-[3-(trifluoromethyl)phenyl]boranuide](/img/structure/B7892571.png)


